molecular formula C8H5NO3S B1315685 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid CAS No. 99615-68-6

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Cat. No. B1315685
CAS RN: 99615-68-6
M. Wt: 195.2 g/mol
InChI Key: USZSGINUZRHINQ-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is C8H5NO3S . The structure includes a benzothiazole ring with a hydroxy group at the 2nd position and a carboxylic acid group at the 6th position .


Chemical Reactions Analysis

Benzothiazoles, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, can undergo various chemical reactions. For instance, they can be synthesized from o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . They can also be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system .


Physical And Chemical Properties Analysis

The molecular weight of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is 195.199 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives have been explored for their antimicrobial properties. Research has demonstrated that compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine carboxylic acid exhibit variable and modest antimicrobial activity against strains of bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthetic Applications

In synthetic chemistry, 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid plays a role in the preparation of complex molecules. One method involves its condensation with chloroacetyl chloride, leading to derivatives that upon further reactions yield compounds with potential antibacterial and antifungal activities. Such synthetic routes enable the exploration of benzothiazole derivatives for various biological applications (Chavan & Pai, 2007).

Corrosion Inhibition

The derivatives of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Experimental studies suggest that these derivatives can significantly enhance corrosion resistance, providing a promising approach for protecting metals in industrial applications (Hu et al., 2016).

Fluorescent Probes and Sensors

The compound has been utilized in the design and synthesis of fluorescent probes for biological and chemical sensing. For instance, a benzothiazole-based aggregation-induced emission luminogen demonstrates multifluorescence emissions, which can be used for the highly sensitive detection of physiological pH changes, highlighting its potential in biosensing applications (Li et al., 2018).

Green Chemistry and Catalysis

Further research has highlighted the role of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid derivatives in green chemistry, particularly in catalysis. ZnO nanoparticles have been used as a catalyst for the synthesis of benzothiazole derivatives, demonstrating an environmentally friendly approach to chemical synthesis with applications ranging from organic synthesis to potential use in developing new materials and indicators (Banerjee et al., 2014).

Safety And Hazards

While specific safety and hazards information for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid was not found, benzothiazole-6-carboxylic acid, a related compound, may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Benzothiazole derivatives, including 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, have shown potential in the field of medicinal chemistry due to their pharmaceutical and biological activity . Future research may focus on further synthetic developments, exploring their mechanism of action, and assessing their in vitro and in vivo activity .

properties

IUPAC Name

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZSGINUZRHINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556123
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

CAS RN

99615-68-6
Record name 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid
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Synthesis routes and methods

Procedure details

4-Amino-3-mercaptobenzoic acid (680 mg) was dissolved in tetrahydrofuran (20 ml), and potassium carbonate (550 mg) was added thereto and stirred for 30 minutes at room temperature. The mixture was cooled to −78° C., and triphosgene (400 mg) was added thereto and stirred for 1 hour. The mixture was warmed to room temperature and concentrated under reduced pressure until the volume of the solvent became ⅓. Water (20 ml) and formic acid were added to the concentrate until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (740 mg, Y.:95%) as white crystals.
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Yield
95%

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